JH-II-127 Demonstrates Broad-Spectrum LRRK2 Mutant Potency vs. Comparator Inhibitors
JH-II-127 exhibits potent inhibition across multiple LRRK2 variants, including the G2019S, wild-type, and A2016T mutants. In a direct comparison, JH-II-127 (IC50 = 48 nM for A2016T) is approximately 51-fold more potent than LRRK2-IN-1 (IC50 = 2450 nM for A2016T) and about 9.7-fold more potent than GNE7915 (IC50 = 466 nM for A2016T) against the drug-resistant A2016T mutant [1]. This broad-spectrum potency is a key differentiator.
| Evidence Dimension | Inhibitory Potency (IC50) against LRRK2 A2016T Mutant |
|---|---|
| Target Compound Data | 48 ± 3.5 nM |
| Comparator Or Baseline | LRRK2-IN-1 (2450 ± 16 nM); GNE7915 (466 ± 6.8 nM) |
| Quantified Difference | JH-II-127 is 51-fold more potent than LRRK2-IN-1 and 9.7-fold more potent than GNE7915. |
| Conditions | In vitro kinase assay using GST-LRRK2[A2016T](1326–2517) with 20 μM Nictide and 100 μM ATP. |
Why This Matters
The A2016T mutation confers resistance to many LRRK2 inhibitors; JH-II-127's retained potency against this mutant makes it a superior tool for studying drug-resistant LRRK2 pathology and for use in models where this mutation is present.
- [1] Hatcher JM, Zhang J, Choi HG, Ito G, Alessi DR, Gray NS. Discovery of a Pyrrolopyrimidine (JH-II-127), a Highly Potent, Selective, and Brain Penetrant LRRK2 Inhibitor. ACS Med Chem Lett. 2015;6(5):584-589. Table 1. View Source
